molecular formula C10H10Z B1252598 Zirconocene

Zirconocene

Cat. No. B1252598
M. Wt: 221.41 g/mol
InChI Key: IDASTKMEQGPVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141637B2

Procedure details

6.22 g (0.010 mol) of the dimethylsilyl ligand above were dissolved in 75 mL of ether, treated with 8.2 mL of butyllithium in hexanes (2.5 M, 0.021 mol), and stirred at 40° C. for 6 h. ZrCl4 (2.3 g, 0.010 mol) was added, and the mixture was stirred for 18 h. The resulting yellow precipitate was collected on a closed frit (5.5 g), and the filtrate evaporated to orange solids (3.3 g). The yellow precipitate was stirred in dichloromethane (150 mL), filtered, and solvent removed from the filtrate to give 3.8 g of zirconocene (51%, 60:40 rac:meso ratio). A 12:1 rac:meso sample (1.0 g) was obtained by slow evaporation of a dichloromethane/hexane solution of the zirconocene. 1H-NMR δ (CDCl3): (rac isomer) 7.6–7.7 (m, 3H), 7.4–7.55 (m, 7H), 7.08 (s, 1H), 6.6 (s, 1H), 3.2 (m, 1H), 2.6 (s, 3H), 2.4 (s, 3H), 1.58 (s, 9H), 1.56 (s, 9H), 1.3 (s, 3H), 1.18 (s, 3H), 1.1 (d, 3H), 0.95 (d, 3H).
[Compound]
Name
dimethylsilyl
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.021 mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
zirconocene
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:10].[CH3:11]CO[CH2:14][CH3:15]>>[CH-:1]1[CH:11]=[CH:4][CH:3]=[CH:2]1.[CH-:15]1[CH:14]=[CH:3][CH:2]=[CH:1]1.[Zr+2:10] |f:1.2.3.4.5,7.8.9|

Inputs

Step One
Name
dimethylsilyl
Quantity
6.22 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.021 mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The resulting yellow precipitate was collected on a closed frit (5.5 g)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to orange solids (3.3 g)
STIRRING
Type
STIRRING
Details
The yellow precipitate was stirred in dichloromethane (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed from the filtrate

Outcomes

Product
Details
Reaction Time
6 h
Name
zirconocene
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.